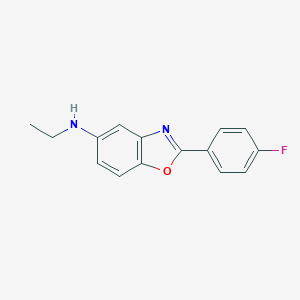

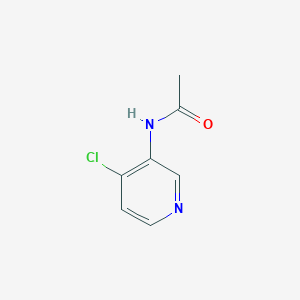

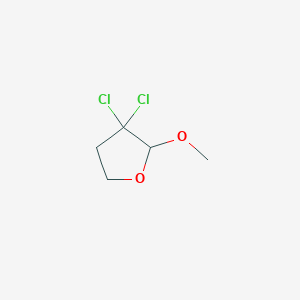

![molecular formula C8H18N4 B145278 2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine CAS No. 133907-73-0](/img/structure/B145278.png)

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine, commonly known as DMP, is a heterocyclic organic compound with the chemical formula C12H22N2. It is a bicyclic compound that consists of two fused pyrazine rings. DMP is a colorless liquid that is soluble in organic solvents like ethanol and chloroform. DMP is widely used in scientific research for its unique chemical and biological properties.

Wirkmechanismus

The mechanism of action of DMP is not fully understood. However, it has been proposed that DMP exerts its biological activities by modulating various signaling pathways in cells. For example, DMP has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. DMP has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.

Biochemische Und Physiologische Effekte

DMP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DMP has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, DMP has been found to reduce oxidative stress and improve antioxidant capacity in cells.

Vorteile Und Einschränkungen Für Laborexperimente

DMP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. DMP is also soluble in organic solvents, which makes it easy to work with in the lab. However, DMP has some limitations as well. It is a toxic compound that can cause harm to humans and animals if not handled properly. Furthermore, DMP has a short half-life, which limits its use in long-term experiments.

Zukünftige Richtungen

There are several future directions for the use of DMP in scientific research. One potential application is in the development of new antibacterial and antifungal agents. DMP can serve as a lead compound for the design and synthesis of new compounds with improved biological activity. Furthermore, DMP can be used in the development of new anticancer agents. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy. Additionally, DMP can be used in the development of new anti-inflammatory and antioxidant agents. Its ability to modulate various signaling pathways in cells makes it a valuable tool for studying the mechanisms of inflammation and oxidative stress.

Wissenschaftliche Forschungsanwendungen

DMP has been extensively used in scientific research for its diverse biological activities. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. DMP has also been found to have anticancer activity, where it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. Furthermore, DMP has been shown to have anti-inflammatory and antioxidant properties.

Eigenschaften

CAS-Nummer |

133907-73-0 |

|---|---|

Produktname |

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine |

Molekularformel |

C8H18N4 |

Molekulargewicht |

170.26 g/mol |

IUPAC-Name |

2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine |

InChI |

InChI=1S/C8H18N4/c1-5-3-9-8-7(11-5)10-4-6(2)12-8/h5-12H,3-4H2,1-2H3 |

InChI-Schlüssel |

LYGGRLTYCRTJOP-UHFFFAOYSA-N |

SMILES |

CC1CNC2C(N1)NCC(N2)C |

Kanonische SMILES |

CC1CNC2C(N1)NCC(N2)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

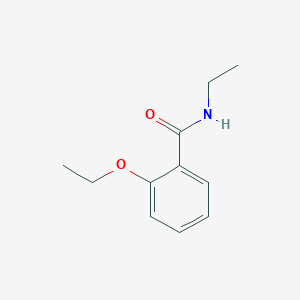

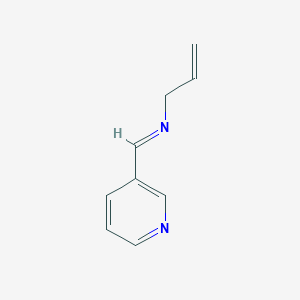

![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)

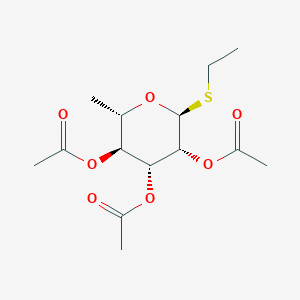

![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)